

# Commercial Availability and Technical Guide for 1,2-Diiodobenzene

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## Compound of Interest

Compound Name: 1,2-Diiodobenzene

Cat. No.: B1346971

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## Introduction

**1,2-Diiodobenzene** (CAS No. 615-42-9) is a key aromatic building block in modern organic synthesis. Its two iodine substituents provide versatile reaction handles, particularly for the formation of carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, safety information, and significant applications, with a focus on its utility in pharmaceutical and materials science research.

## Commercial Availability

**1,2-Diiodobenzene** is readily available from a range of chemical suppliers. It is typically offered at a purity of 98% or higher. The compound is a clear, colorless to yellow liquid. Below is a summary of representative commercial offerings.

Table 1: Commercial Suppliers of **1,2-Diiodobenzene**

Supplier	Catalog Number (Example)	Purity	Available Quantities	Price (USD, Approx.)
Thermo Scientific Chemicals	B24425.03 / AAB2442503	98%	1 g, 5 g, 25 g	\$35 - \$45 (1 g)
Sigma-Aldrich	238112-1G	98%	1 g, 10 g	\$24 - \$29 (1 g)
Synthonix, Inc.	D38439	---	1 g	\$14
Chemsavers, Inc.	212315-1G	98%	1 g	\$35
Alfa Aesar	B24425	98%	1 g, 5 g, 25 g	Varies
TCI America	---	>98.0% (GC)	5 g, 25 g	Varies

| J & K SCIENTIFIC LTD. | --- | 98% | 1 g, 5 g, 25 g | Varies |

Note: Prices are subject to change and may vary by vendor and institutional contracts. Data compiled from multiple supplier websites.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

## Physicochemical Properties

A thorough understanding of the physical and chemical properties of **1,2-diiodobenzene** is essential for its proper handling, storage, and use in experimental design.

Table 2: Physicochemical Properties of **1,2-Diiodobenzene**

Property	Value
CAS Number	615-42-9
Molecular Formula	C <sub>6</sub> H <sub>4</sub> I <sub>2</sub>
Molecular Weight	329.90 g/mol [4]
Appearance	Clear, colorless to yellow liquid[1][3]
Boiling Point	152 °C at 15 mmHg (20 hPa)[1][4][6]
Density	2.524 g/mL at 25 °C[4][6]
Refractive Index (n <sub>20/D</sub> )	1.718[4][6]
Flash Point	113 °C (235.4 °F) - closed cup[4][6]
Water Solubility	Slightly miscible[3][5]
Storage Temperature	2-8°C (Refrigerator)[4][6]

| Sensitivity | Light and air sensitive[5] |

## Safety and Handling Information

**1,2-Diiodobenzene** is classified as a hazardous substance and requires careful handling in a laboratory setting. It is an irritant and can cause serious eye damage.[1][4][8] Appropriate personal protective equipment (PPE), including gloves, and eye/face protection, should be worn at all times.[1][6] Work should be conducted in a well-ventilated area or a chemical fume hood.[1][8]

Table 3: GHS Hazard and Precautionary Statements

Category	Information
Pictograms	GHS05 (Corrosion), GHS07 (Exclamation Mark)[1]
Signal Word	Danger[4][6]
Hazard Classifications	Skin Irritation (Category 2), Serious Eye Damage (Category 1), Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation, Category 3)[1][4][6]
Hazard Statements	H315: Causes skin irritation. H318: Causes serious eye damage. H335: May cause respiratory irritation.[1][4][6]

| Precautionary Statements | P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER/doctor.[1][4][6] |

## Key Applications and Experimental Protocols

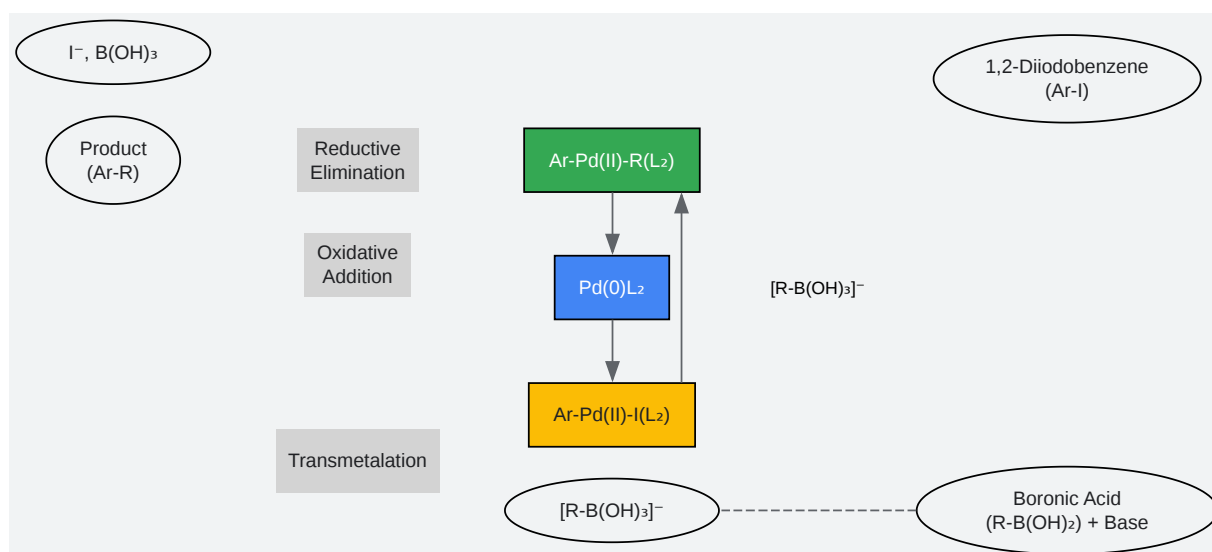
**1,2-Diiodobenzene** is a versatile reagent used in various synthetic transformations, making it valuable for drug discovery and materials science.

### Suzuki-Miyaura Cross-Coupling Reactions

**1,2-Diiodobenzene** is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[5][9] This reaction is fundamental in synthesizing biaryl compounds, which are common motifs in pharmaceuticals and organic electronic materials. The two iodine atoms can be substituted sequentially or simultaneously, allowing for the construction of complex molecular architectures.

The following is a generalized procedure based on established methods for dihaloarenes and should be optimized for specific substrates.

- **Reaction Setup:** To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add **1,2-diiodobenzene** (1.0 equiv.), the desired arylboronic acid (2.2-3.0 equiv.), and a base such as  $K_3PO_4$  or  $Cs_2CO_3$  (3.0-4.0 equiv.).
- **Catalyst Addition:** Add the palladium catalyst (e.g.,  $Pd(PPh_3)_4$ , 2-5 mol%) and, if required, a supporting ligand.
- **Solvent Addition:** Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
- **Reaction Execution:** Heat the reaction mixture with vigorous stirring to 80-110 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
- **Workup:** Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous  $Na_2SO_4$ , and filter.
- **Purification:** Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 1,2-diarylbenzene product.



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Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

## Synthesis of Fused Heterocyclic Systems

**1,2-Diiodobenzene** serves as a precursor for complex, fused heterocyclic compounds. A notable example is its use in the synthesis of purino[8,9-f]phenanthridines via a double C-H arylation reaction.[5][9][10] These complex scaffolds are of interest in medicinal chemistry for their potential biological activities. The synthesis involves palladium-catalyzed intramolecular C-H arylations to construct the phenanthridine core onto a purine base.[10]

While a detailed, step-by-step protocol is best sourced from the primary literature (e.g., The Journal of Organic Chemistry, 2010, 75(7), 2302-2308), the general strategy involves reacting a 9-phenylpurine with **1,2-diiodobenzene** under palladium catalysis to achieve the fused system.[10]

## Photolytic Generation of Benzyne

**1,2-Diiodobenzene** is a well-established photochemical precursor for benzyne, a highly reactive intermediate.[7][11] Upon photolysis, the two carbon-iodine bonds break, leading to the elimination of iodine and the formation of benzyne.[7][12][13] This intermediate can then be trapped in situ with various reagents, such as dienes in a [4+2] cycloaddition, to generate complex carbocyclic structures. Mechanistic studies confirm that benzyne and molecular iodine are ground-state products formed through a non-adiabatic deactivation pathway.[7][11]

- **Solution Preparation:** A solution of **1,2-diiodobenzene** and a suitable trapping agent (e.g., furan, tetraphenylcyclopentadienone) is prepared in an inert solvent like cyclohexane or benzene.[3]
- **Photolysis:** The solution is irradiated with UV light in a photochemical reactor. The specific wavelength and duration will depend on the reactor setup and substrate concentration.
- **Product Isolation:** After the reaction, the solvent is removed, and the resulting product mixture is separated and purified, typically using column chromatography, to isolate the benzyne-adduct.

This method provides a valuable route to strained ring systems and is a topic of significant interest in mechanistic and synthetic organic chemistry.[7]

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